2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic compound with the molecular formula C12H10ClF2NO2 and a molecular weight of 273.66 g/mol . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole structure is known for its biological activity and is commonly found in various alkaloids and pharmaceuticals .
Preparation Methods
The synthesis of 2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves several steps. One common method includes the reaction of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde with chlorodifluoromethane in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing cellular processes . The compound’s effects are mediated through its ability to modulate signaling pathways, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10ClF2NO2 |
---|---|
Molecular Weight |
273.66 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-(5-methoxy-1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClF2NO2/c1-16-6-9(11(17)12(13,14)15)8-5-7(18-2)3-4-10(8)16/h3-6H,1-2H3 |
InChI Key |
IWNKFJAYGKKWJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.